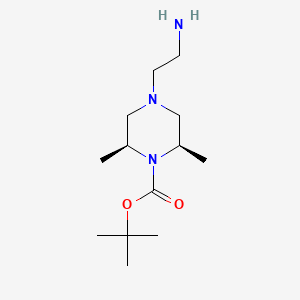![molecular formula C7H5N5 B12947203 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)
4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile typically involves the cyclization of pyrrole derivatives with appropriate nitrile and amine precursors. One common method includes the reaction of 4-amino-1H-pyrrole-2,4-dicarbonitrile with formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process. Safety considerations, such as the handling of reactive intermediates and the control of exothermic reactions, are crucial for large-scale operations .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of antiviral applications, the compound inhibits the activity of viral RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of the amino and carbonitrile groups allows for strong binding interactions with the active sites of target proteins.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the amino and carbonitrile groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Similar structure but without the carbonitrile group.
Pyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile: Similar structure but without the amino group.
Uniqueness: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is unique due to the presence of both the amino and carbonitrile groups, which enhance its chemical reactivity and potential for diverse applications. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C7H5N5 |
|---|---|
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,(H2,9,10,11) |
InChI-Schlüssel |
QTAHBDQYEONJHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=NC(=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)


![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)








